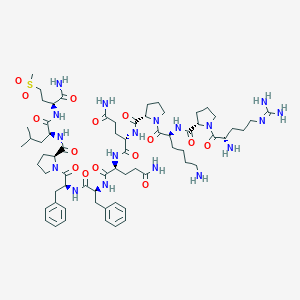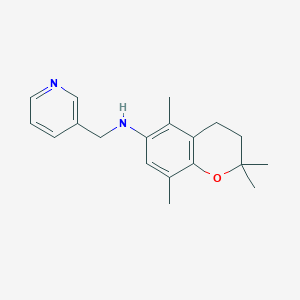
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane, also known as PTMC, is a synthetic compound that belongs to the class of chromanes. PTMC has been widely studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves its binding to the dopamine transporter. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to bind to the transporter with high affinity, which results in the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have a positive effect on mood and behavior.
Efectos Bioquímicos Y Fisiológicos
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a number of biochemical and physiological effects. One of the most significant effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its ability to increase dopamine levels in the brain. This can have a positive effect on mood, behavior, and cognitive function. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of the dopamine transporter in various physiological and pathological conditions. However, one of the limitations of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane. One area of research is focused on the development of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane-based drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is focused on the development of new synthetic methods for the production of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and related compounds. Additionally, research is needed to further understand the biochemical and physiological effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and to explore its potential use in other scientific research applications.
Métodos De Síntesis
The synthesis of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves a multi-step process that begins with the reaction of 2,2,5,8-tetramethylchromane with 3-picoline in the presence of a catalyst. This reaction produces the intermediate product, 6-(3-picolyloxy)-2,2,5,8-tetramethylchromane. The intermediate product is then treated with hydrogen gas in the presence of palladium on carbon to yield 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane.
Aplicaciones Científicas De Investigación
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been studied for its potential use in various scientific research applications. One of the most promising applications of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is in the field of neuroscience. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. This makes 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
100748-03-6 |
|---|---|
Nombre del producto |
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane |
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2,2,5,8-tetramethyl-N-(pyridin-3-ylmethyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C19H24N2O/c1-13-10-17(21-12-15-6-5-9-20-11-15)14(2)16-7-8-19(3,4)22-18(13)16/h5-6,9-11,21H,7-8,12H2,1-4H3 |
Clave InChI |
OIIWPPPLNHNQDE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
SMILES canónico |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
Otros números CAS |
100748-03-6 |
Sinónimos |
6-(3-picolyl)amino-2,2,5,8-tetramethylchromane PATMC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



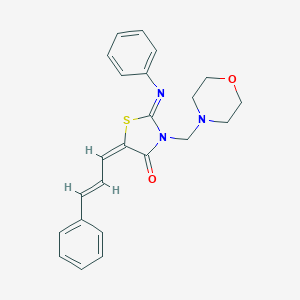
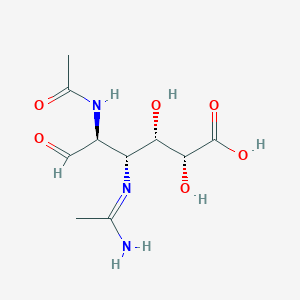
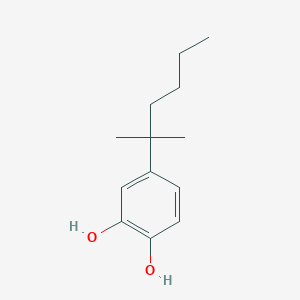
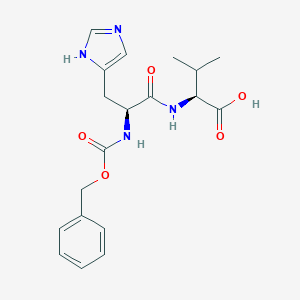
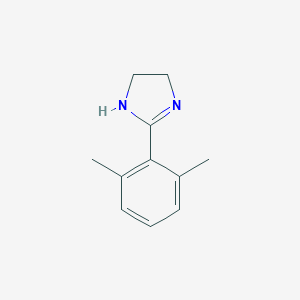
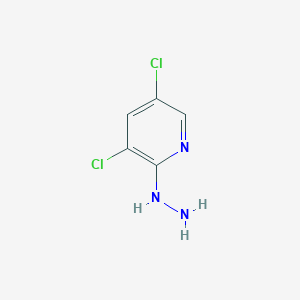
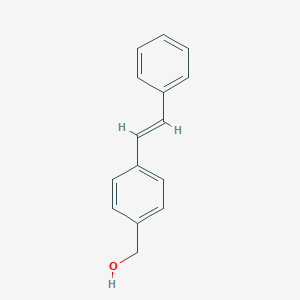

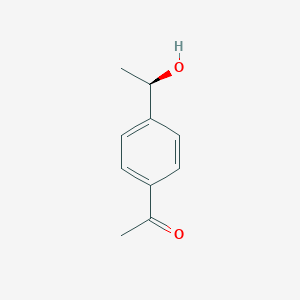
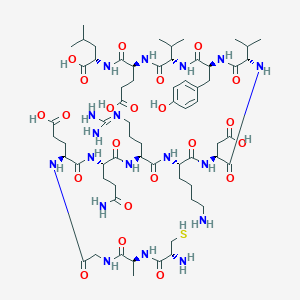
![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
